molecular formula C8H8INO B1278300 1-(4-Amino-3-iodophenyl)ethanone CAS No. 97776-06-2

1-(4-Amino-3-iodophenyl)ethanone

Cat. No. B1278300
CAS RN: 97776-06-2
M. Wt: 261.06 g/mol
InChI Key: KFDASWGPRZACTA-UHFFFAOYSA-N
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Description

1-(4-Amino-3-iodophenyl)ethanone is a chemical compound that has been the subject of various studies due to its interesting chemical properties and potential applications. While the provided papers do not directly discuss 1-(4-Amino-3-iodophenyl)ethanone, they do provide insights into closely related compounds which can help infer some of the characteristics and behaviors of the compound .

Synthesis Analysis

The synthesis of related compounds involves condensation reactions, as seen in the study of N-[(E)-3,3-Diphenylprop-2-enylidene]-1-(4-aminophenyl)ethanone, where β-phenylcinnamaldehyde and p-acetylaniline are reacted to obtain the final product . This suggests that similar synthetic routes could potentially be applied to synthesize 1-(4-Amino-3-iodophenyl)ethanone, with appropriate iodinated starting materials.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using single-crystal X-ray diffraction, revealing details such as bond lengths and planarity . For instance, the central C=N bond length in the studied compound is 1.275(2)Å, indicating a double bond . These findings provide a basis for understanding the structural aspects of 1-(4-Amino-3-iodophenyl)ethanone, which may also exhibit similar structural features.

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions of 1-(4-Amino-3-iodophenyl)ethanone. However, the presence of amino and acetyl groups on the benzene ring, as seen in related compounds, suggests that it may undergo reactions typical of these functional groups, such as nucleophilic substitution or acylation .

Physical and Chemical Properties Analysis

Quantum chemical parameters of related compounds have been analyzed, providing insights into properties like ionization potential, electron affinity, chemical hardness, and electronegativity . These parameters are crucial for predicting the reactivity and stability of 1-(4-Amino-3-iodophenyl)ethanone. Additionally, vibrational frequencies, NMR studies, and analyses of Fukui functions and hyperpolarizability contribute to a deeper understanding of the physical and chemical properties of such compounds .

Scientific Research Applications

1. Pyrolysis Products

Research on the pyrolysis products of related compounds, such as 2-amino-1-(4-iodo-2,5-dimethoxyphenyl)ethanone hydrochloride (bk-2C-I), reveals the formation of various products under heat exposure. This study has implications for understanding the thermal stability and potential pyrolytic degradation of similar compounds, which is crucial for their safe handling and application in various fields (Texter et al., 2018).

2. Antimicrobial Activity

The synthesis and antimicrobial activity of derivatives of similar compounds, like 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5yl)amino)phenyl)ethanone, have been explored. Such studies are crucial for pharmaceutical applications, providing insights into the development of new antimicrobial agents (Wanjari, 2020).

3. Quantum Chemical Parameters

Investigations into the quantum chemical parameters of compounds like 1(4-Aminophenyl)ethanone provide valuable information about their physical and chemical properties. This information is essential for applications in material science and drug design, where specific molecular characteristics are required (Karunanidhi et al., 2017).

4. Fluorescence Studies

The fluorescence properties of compounds like 1-(4'-amino-biphenyl-4-yl)-ethanone (ABE) have been studied in different mediums. Such research contributes to the development of fluorescent materials and sensors, useful in various scientific and industrial applications (Ghoneim, 2001).

5. Phase Equilibrium Research

The solid-liquid phase equilibrium studies of related compounds, such as 1-(3-nitrophenyl)ethanone and 1-(4-nitrophenyl)ethanone, offer critical data for chemical engineering processes. This research aids in optimizing conditions for the separation and purification of chemical compounds (Li et al., 2019).

6. Agrobacterium Tumefaciens Virulence Suppression

1-(4-amino-2-hydroxyphenyl)ethanone and its derivatives have been studied for their impact on quorum sensing in Agrobacterium tumefaciens. Such research is vital for agricultural science, potentially leading to new methods for controlling plant pathogens (Zhou et al., 2020).

7. Synthesis and Fungitoxicity

Research on the synthesis and fungitoxicity of derivatives like 1-(3-(benzylideneamino)phenyl)ethanone explores their potential use in developing new fungicides. This is important for agriculture and plant protection, contributing to crop yield improvement and disease management (Mehton et al., 2009).

Safety And Hazards

Safety data sheets indicate that this compound may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity following single exposure, with the respiratory system being a potential target . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wash face, hands, and any exposed skin thoroughly after handling, to use only outdoors or in a well-ventilated area, and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1-(4-amino-3-iodophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8INO/c1-5(11)6-2-3-8(10)7(9)4-6/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFDASWGPRZACTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30452699
Record name Ethanone, 1-(4-amino-3-iodophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30452699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Amino-3-iodophenyl)ethanone

CAS RN

97776-06-2
Record name 1-(4-Amino-3-iodophenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97776-06-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-(4-amino-3-iodophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30452699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred suspension of CaCO3 (4.5 g, 45.27 mmol) in H2O (15 mL) was added a solution of 4-acetylaniline (4.1 g, 30.18 mmol) in MeOH (25 mL), followed by a solution of iodine monochloride (5.2 g, 31.88 mmol) in MeOH (20 mL) dropwise. The reaction was stirred at r.t. for 45 minutes, then diluted with Et2O (150 mL). The organic fraction was separated, washed with water (100 mL), then brine (100 mL), dried (Na2SO4), filtered and concentrated in vacuo to give the title compound (3.5 g, 44%) as a brown oil that was used without further purification. δH (DMSO-d6) 8.14 (1H, d, J 1.8 Hz), 7.70 (1H, dd, J 8.3 and 1.8 Hz), 6.75 (1H, d, J 8.3 Hz), 6.10 (2H, s), 2.41 (3H, s). LCMS (ES+) 261 (M)+, 283 (M+Na)+, RT 3.026 minutes (Method 5).
Name
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
4.1 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
5.2 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Name
Quantity
150 mL
Type
solvent
Reaction Step Five
Yield
44%

Synthesis routes and methods II

Procedure details

1-(4-amino-3-iodophenyl)ethanone was prepared according to method D Step I with Iodine (2.82 g; 11.10 mmol) silver sulphate (3.46 g; 11.10 mmol) and 1-(4-aminophenyl)ethanone (1.50 g; 11.10 mmol) in ethanol (40 mL). The crude residue was purified by flash chromatography on silica gel (eluent 2 to 40% ethyl acetate in heptane) to yield 0.514 g (18%) of 1-(4-amino-3-iodophenyl)ethanone as a pale yellow solid.
Quantity
2.82 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
3.46 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Ramesh, TK Nayak, R Burai, MK Dennis… - Journal of medicinal …, 2010 - ACS Publications
A series of iodo-substituted tetrahydro-3H-cyclopenta[c]quinolines was synthesized as potential targeted imaging agents for the G protein-coupled estrogen receptor GPR30. The affinity …
Number of citations: 61 pubs.acs.org

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